Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound allyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 358.15287181 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity Research
Research on structurally similar pyrimidine derivatives has shown significant antiviral activities, particularly against retroviruses. For example, compounds with modifications on the pyrimidine ring have demonstrated marked inhibition of retrovirus replication in cell culture, with specific derivatives exhibiting pronounced antiretroviral activity comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).
Antibacterial Activity Research
Pyrimidine derivatives have also been explored for their antibacterial properties. For instance, alkenyl derivatives of diamino-benzylpyrimidines prepared via Claisen rearrangements have shown high in vitro activity against anaerobic bacteria, comparable or superior to metronidazole, indicating potential for development as antibacterial agents (Roth, Tidwell, Ferone, Baccanari, Sigel, Deangelis, Elwell, 1989).
Synthesis and Characterization of Related Compounds
The synthesis and characterization of related pyrimidine derivatives are crucial for the development of new pharmaceutical agents. Novel synthetic routes and chemical transformations have been developed for pyrimidine derivatives, leading to compounds with potential antioxidative and radioprotective activities. For example, a novel pyrimidine derivative demonstrated in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model, suggesting its potential for reducing oxidative stress caused by ionizing radiation (Mohan, Sarojini, Narayana, Sanjeev, Sreepada, 2014).
Heterocyclic Chemistry and Liquid Crystal Research
Pyrimidinecarboxylates have been synthesized and examined for their liquid crystal properties, indicating the significance of substituents in determining the mesophase range and type of liquid crystals. These studies contribute to the understanding of how molecular modifications affect the physical properties of materials, which is valuable for designing new liquid crystal displays and other applications (Mikhaleva, 2003).
Mechanism of Action
The mechanism of action of this compound would depend on its application. For example, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reactant in a chemical reaction, its reactivity would be determined by the functional groups present in the molecule .
Properties
IUPAC Name |
prop-2-enyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-5-9-25-14-8-7-13(11-15(14)24-4)17-16(18(22)26-10-6-2)12(3)20-19(23)21-17/h5-8,11,17H,1-2,9-10H2,3-4H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUSZDGQYGBSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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